1H-Indole-4-carboxaldehyde, 6-methoxy-7-(phenylmethoxy)-
CAS No.: 102357-91-5
Cat. No.: VC17305599
Molecular Formula: C17H15NO3
Molecular Weight: 281.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 102357-91-5 |
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Molecular Formula | C17H15NO3 |
Molecular Weight | 281.30 g/mol |
IUPAC Name | 6-methoxy-7-phenylmethoxy-1H-indole-4-carbaldehyde |
Standard InChI | InChI=1S/C17H15NO3/c1-20-15-9-13(10-19)14-7-8-18-16(14)17(15)21-11-12-5-3-2-4-6-12/h2-10,18H,11H2,1H3 |
Standard InChI Key | OISQWFYNQZSDHD-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C2=C(C=CN2)C(=C1)C=O)OCC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
The compound’s systematic IUPAC name, 6-methoxy-7-(phenylmethoxy)-1H-indole-4-carbaldehyde, reflects its substitution pattern on the indole scaffold. Its molecular formula is C₁₇H₁₅NO₃, with a molecular weight of 281.31 g/mol . Key structural features include:
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Indole core: A bicyclic structure comprising a benzene ring fused to a pyrrole ring.
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Substituents:
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Methoxy (-OCH₃) at position 6.
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Benzyloxy (-OCH₂C₆H₅) at position 7.
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Aldehyde (-CHO) at position 4.
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Table 1: Key Identifiers of 1H-Indole-4-carboxaldehyde, 6-Methoxy-7-(Phenylmethoxy)-
Synonyms for this compound include 7-benzyloxy-6-methoxy-1H-indole-4-carbaldehyde and 6-methoxy-7-phenylmethoxy-1H-indole-4-carboxaldehyde .
Synthesis and Manufacturing
While no direct synthesis protocol for this compound is detailed in the provided sources, analogous indole derivatives are typically synthesized via:
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Fischer Indole Synthesis: Cyclization of phenylhydrazines with carbonyl compounds.
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Larock Indole Synthesis: Palladium-catalyzed coupling of o-iodoanilines with alkynes.
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Functionalization of Preformed Indoles: Electrophilic substitution or protective group strategies .
For 6-methoxy-7-(phenylmethoxy)-1H-indole-4-carbaldehyde, a plausible route involves:
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Step 1: Protection of the hydroxyl group at position 7 using benzyl bromide under basic conditions.
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Step 2: Introduction of the aldehyde group at position 4 via Vilsmeier-Haack formylation.
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Step 3: Demethylation and re-methylation to install the methoxy group at position 6 .
Challenges include regioselectivity in functionalization and stability of the aldehyde group under reaction conditions.
†Density estimated from structurally similar 1H-indole-4-carbaldehyde .
The LogP value of 3.57 suggests moderate lipophilicity, favoring membrane permeability in biological systems .
Spectroscopic Characterization
SpectraBase (ID: JxQ31kPQ2t9) provides critical spectroscopic data :
Table 3: Spectroscopic Data
Technique | Key Signals |
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IR Spectroscopy | C=O stretch: ~1680–1700 cm⁻¹ |
¹H NMR (predicted) | - Aldehyde proton: δ 9.8–10.2 ppm |
- Aromatic protons: δ 6.5–8.0 ppm | |
- OCH₃: δ 3.8–4.0 ppm | |
MS (ESI) | [M+H]⁺ m/z = 282.11 |
The InChIKey (OISQWFYNQZSDHD-UHFFFAOYSA-N) serves as a unique identifier for database searches .
Applications in Research
Pharmaceutical Intermediate
Indole derivatives are pivotal in drug discovery (e.g., antitumor agents, kinase inhibitors). The aldehyde group in this compound offers a handle for further derivatization, such as:
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Schiff base formation: For metal coordination complexes.
Biochemical Probes
The benzyloxy group enhances solubility in organic solvents, making it suitable for medicinal chemistry optimization campaigns .
Future Perspectives
Research gaps include:
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Synthetic Optimization: Developing scalable, regioselective routes.
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Biological Screening: Evaluating anticancer or antimicrobial activity.
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Crystallographic Studies: Resolving 3D structure for drug design.
This compound’s versatility positions it as a valuable candidate for advancing indole-based therapeutics.
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